

Application Notes and Protocols for hCAII-IN-10 in Target Engagement Studies

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Compound of Interest

Compound Name: hCAII-IN-10

Cat. No.: B12368407

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Introduction

hCAII-IN-10 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial for regulating pH, CO₂ transport, and various physiological processes.

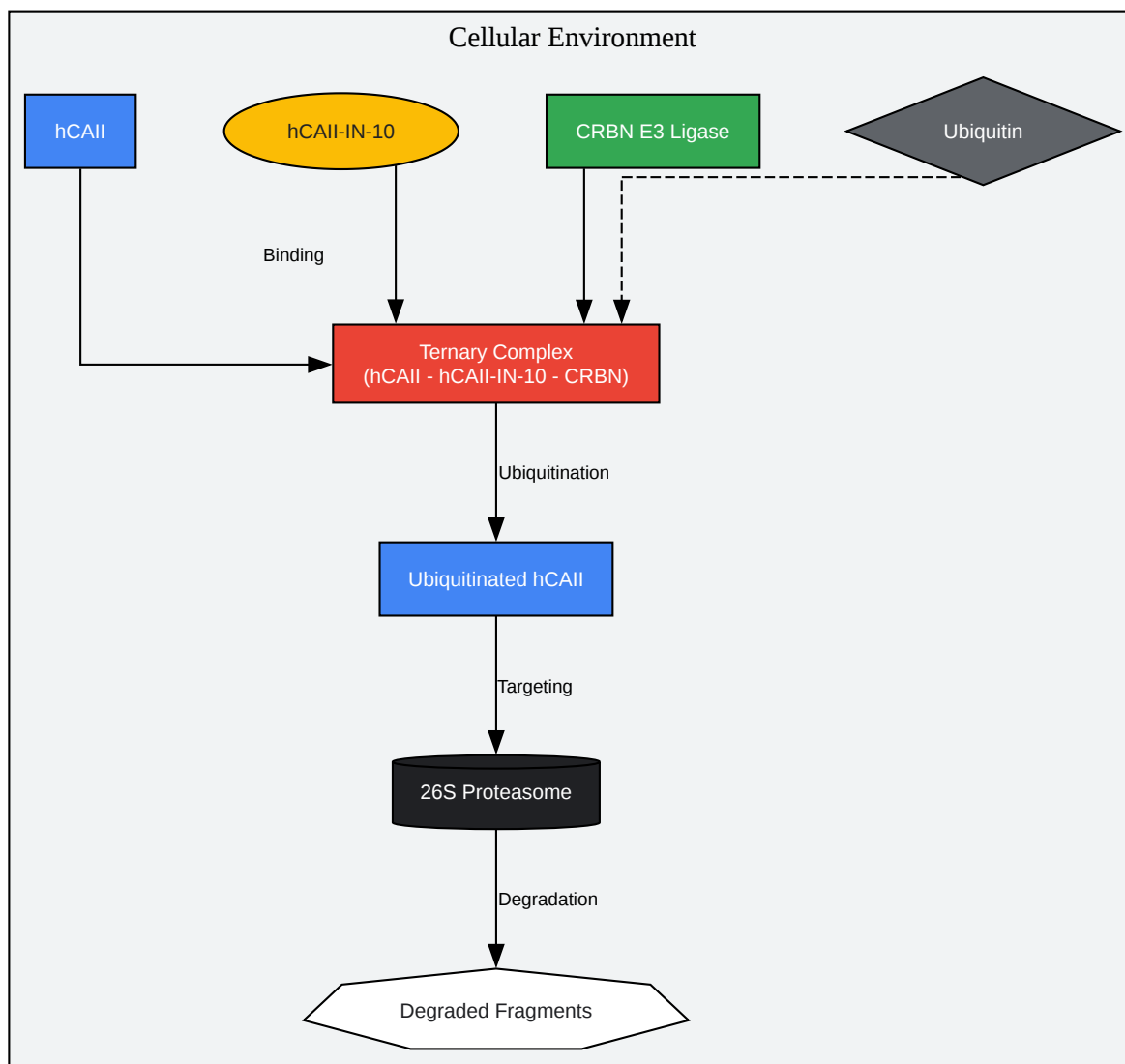
[1][2][3] This compound is part of a class of molecules known as PROTACs (Proteolysis Targeting Chimeras) that are designed to induce the degradation of a target protein.[1][4]

hCAII-IN-10 functions as a heterobifunctional degrader, recruiting the E3 ubiquitin ligase cereblon (CRBN) to hCAII, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This application note provides a detailed protocol for utilizing Western blotting to assess the target engagement and degradation of hCAII induced by **hCAII-IN-10** in a cellular context.

Mechanism of Action: As an aryl sulfonamide-based compound, **hCAII-IN-10** binds to the zinc ion within the active site of hCAII.[1][5] The other end of the molecule engages with the CRBN E3 ubiquitin ligase complex.[1][4] This proximity induces the ubiquitination of hCAII, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful method for studying protein function and has therapeutic potential.[1]

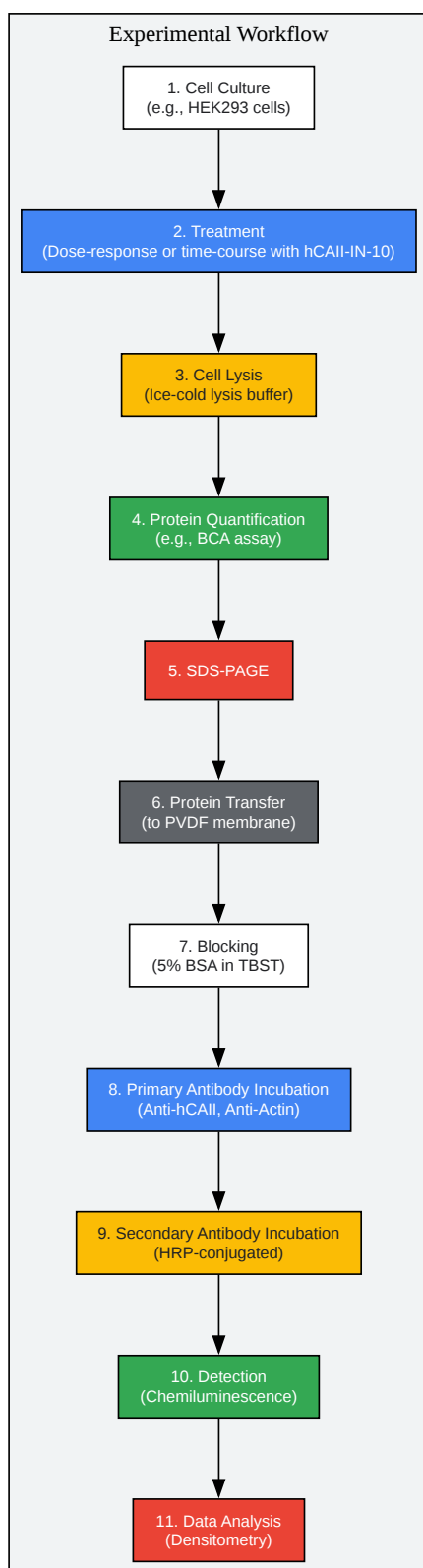
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of hCAII degradation mediated by **hCAII-IN-10** and the experimental workflow for its assessment via Western blot.



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Figure 1: hCAII Degradation Pathway



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